molecular formula C19H19FN2O2 B5820233 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide

Numéro de catalogue B5820233
Poids moléculaire: 326.4 g/mol
Clé InChI: DRQIBXYIDAKGGB-FMIVXFBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a member of the benzamide class of drugs and has shown promising results in preclinical studies.

Mécanisme D'action

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide disrupts signaling pathways that are essential for cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has demonstrated good tissue penetration and high selectivity for BTK. 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and allows for convenient dosing in preclinical studies.
One limitation of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is that it has only been studied in preclinical models of cancer, and its safety and efficacy in humans have not yet been established. Another limitation is that 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide may not be effective against all types of cancer, and further research is needed to identify the most suitable patient populations for this drug.

Orientations Futures

There are several potential future directions for research on 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide. These include:
1. Clinical trials in humans to assess the safety and efficacy of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide as a cancer therapy.
2. Combination studies with other cancer therapies, such as chemotherapy and immunotherapy, to assess the potential synergistic effects of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide.
3. Studies to identify biomarkers that can predict response to 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide and guide patient selection.
4. Studies to investigate the mechanisms of resistance to 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide and identify strategies to overcome resistance.
5. Studies to investigate the potential use of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion:
2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor that has shown potential as a cancer therapy in preclinical studies. Its high selectivity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, further research is needed to establish its safety and efficacy in humans and identify the most suitable patient populations for this drug.

Méthodes De Synthèse

The synthesis of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 4-fluorobenzaldehyde with malonic acid to form 4-fluorocinnamic acid. This is then reacted with isopropylamine to form the intermediate, which is subsequently reacted with 2-amino-N-isopropylbenzamide to produce the final product.

Applications De Recherche Scientifique

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.

Propriétés

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(2)21-19(24)16-5-3-4-6-17(16)22-18(23)12-9-14-7-10-15(20)11-8-14/h3-13H,1-2H3,(H,21,24)(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIBXYIDAKGGB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.